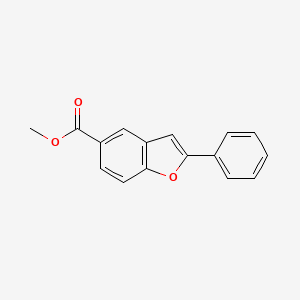

Methyl 2-phenylbenzofuran-5-carboxylate

Description

Overview of the Benzofuran (B130515) Scaffold in Organic Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the field of organic and medicinal chemistry. nih.govresearchgate.net This structural motif is prevalent in a vast array of natural products, particularly those of plant origin, and serves as a versatile building block in synthetic organic chemistry. nih.govrasayanjournal.co.in The inherent stability of the benzofuran ring system, coupled with its capacity for diverse functionalization, has made it a privileged structure in the development of novel compounds. sigmaaldrich.com

The significance of the benzofuran scaffold is underscored by the wide spectrum of biological activities exhibited by its derivatives. These compounds have been shown to possess antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties, among others. nih.govnih.gov This broad pharmacological profile has propelled the benzofuran nucleus to the forefront of drug discovery and development, with numerous synthetic and naturally occurring benzofuran derivatives being investigated for their therapeutic potential. researchgate.netthieme-connect.com The versatility of the benzofuran scaffold allows medicinal chemists to design and synthesize new derivatives with potentially enhanced efficacy and selectivity for various biological targets. researchgate.net

Academic Context of Research on Methyl 2-phenylbenzofuran-5-carboxylate and Related Esters

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the academic interest in this compound and its related esters can be inferred from the broader research landscape of benzofuran-5-carboxylates and 2-phenylbenzofurans. The synthesis and biological evaluation of various benzofuran esters are recurrent themes in medicinal chemistry research.

For instance, studies on related structures, such as ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, highlight the academic focus on creating libraries of benzofuran derivatives to explore their structure-activity relationships (SAR). Research in this area often involves the synthesis of a series of analogs with different substituents on the benzofuran core and the phenyl ring to assess their impact on biological activity. The ester functional group, in this case, the methyl carboxylate at the 5-position, is a key feature that can influence the compound's solubility, bioavailability, and interaction with biological targets.

Scope and Objectives of Advanced Chemical Research on Benzofuran-5-carboxylates

Advanced chemical research on benzofuran-5-carboxylates, including this compound, is driven by several key objectives:

Exploration of Biological Activity: A primary goal is the systematic investigation of the biological properties of these compounds. This involves screening against a variety of biological targets, such as enzymes, receptors, and whole organisms, to identify potential therapeutic applications. The antimicrobial and anticancer potential of benzofuran derivatives is a particularly active area of research. nih.govthieme-connect.com

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how the chemical structure of benzofuran-5-carboxylates influences their biological activity. By systematically modifying the substituents on the benzofuran ring system and observing the corresponding changes in activity, chemists can develop predictive models to guide the design of more potent and selective compounds.

Investigation of Physicochemical Properties: The ester group in benzofuran-5-carboxylates plays a crucial role in determining the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Research is conducted to modulate these properties to optimize the pharmacokinetic profile of potential drug candidates.

The following interactive table provides a summary of key research areas and their objectives for benzofuran-5-carboxylates.

| Research Area | Key Objectives |

| Synthetic Chemistry | Develop efficient and scalable synthetic routes. |

| Explore novel catalytic systems. | |

| Access diverse chemical libraries. | |

| Medicinal Chemistry | Identify and optimize lead compounds for various diseases. |

| Conduct comprehensive SAR studies. | |

| Evaluate antimicrobial and anticancer activities. | |

| Chemical Biology | Investigate the mechanism of action of bioactive compounds. |

| Identify molecular targets. | |

| Develop chemical probes for biological research. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenyl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-16(17)12-7-8-14-13(9-12)10-15(19-14)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEODFBREELDEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of Methyl 2 Phenylbenzofuran 5 Carboxylate and Benzofuran Derivatives

Ester Hydrolysis and Interconversion to Other Functional Groups

The methyl ester group at the 5-position of Methyl 2-phenylbenzofuran-5-carboxylate is a versatile handle for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, followed by acidification.

Ester Hydrolysis: Alkaline hydrolysis of methyl esters is a standard and efficient procedure. chemspider.com For benzofuran (B130515) esters, the reaction generally involves heating the ester in a solution of a base, such as sodium hydroxide (B78521) in an aqueous-alcoholic solvent system like methanol (B129727) or ethanol. chemspider.comrsc.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. chemspider.com For example, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate to its corresponding carboxylic acid was achieved in 95% yield by refluxing with sodium hydroxide in aqueous methanol, followed by the addition of hydrochloric acid. chemspider.com The rates of alkaline hydrolysis can be influenced by the position of the ester on the benzofuran ring, with the 3-carboxy derivatives hydrolyzing faster than the 2-carboxy derivatives. rsc.org

Interconversion to Other Functional Groups: The resulting 2-phenylbenzofuran-5-carboxylic acid is a key intermediate for synthesizing other derivatives, most notably amides. The conversion of the carboxylic acid to an amide typically involves an initial activation step. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are used to couple the carboxylic acid with a desired amine. mdpi.com This method has been successfully employed to synthesize a range of benzofuran-2-carboxamides. mdpi.comresearchgate.net

Another strategy is transamidation, where an existing amide is converted directly into a new one. A one-pot, two-step procedure has been developed for C–H arylated benzofuran-N-(quinolin-8-yl)carboxamides. mdpi.com This involves activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP), followed by the introduction of a new primary or secondary amine nucleophile to yield the transamidated product. mdpi.com This approach is efficient and tolerates sensitive functional groups like esters and thiophenes on the benzofuran scaffold. mdpi.com

Halogenation and Electrophilic Substitution on the Benzofuran System

The benzofuran ring is an electron-rich aromatic system and is consequently reactive toward electrophiles. researchgate.net The position of electrophilic attack is influenced by the existing substituents.

Halogenation: Bromination is a common halogenation reaction performed on benzofuran derivatives. The kinetics of bromination of 2-acetyl benzofurans using phenyltrimethylammonium (B184261) tribromide (PTT) in acetic acid have been studied. jocpr.com PTT is considered a stable and safer alternative to liquid bromine. jocpr.com The reaction yields 2-bromoacetyl benzofurans as the primary products. jocpr.comresearchgate.net The introduction of halogens like bromine and chlorine into the benzofuran ring can significantly influence the biological properties of the resulting molecules. nih.gov For instance, methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be dibrominated at the acetyl group's methyl position using a solution of bromine in chloroform (B151607). nih.gov Chlorination can be achieved by passing chlorine gas through a chloroform solution of the substrate. nih.gov

Other Electrophilic Substitutions: Benzofuran derivatives readily undergo other electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration. researchgate.net Friedel-Crafts aroylation of 2-substituted benzofurans with acyl chlorides in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) typically results in substitution at the 3-position. researchgate.net Nitration of the parent benzofuran ring can be achieved using reagents like sodium nitrate, leading to regioselective formation of 2-nitrobenzo[b]furan. researchgate.net The specific regioselectivity of these reactions on this compound would be directed by the combined electronic effects of the phenyl group, the furan (B31954) oxygen, and the electron-withdrawing carboxylate group.

| Reaction | Substrate | Reagent(s) | Conditions | Product(s) | Reference(s) |

| Bromination | 2-Acetyl benzofuran | Phenyltrimethylammonium tribromide (PTT), H₂SO₄ | Acetic acid | 2-Bromoacetyl benzofuran | jocpr.com |

| Dibromination | Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromine, Chloroform | Room temperature, 8h | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | nih.gov |

| Chlorination | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine gas (from KMnO₄ + HCl) | Chloroform | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | nih.gov |

| Friedel-Crafts Acylation | 2-Benzyl/Methyl-benzofuran | 4-Methoxy benzoyl chloride, SnCl₄ | CS₂ | 3-Aroyl-benzofuran derivatives | researchgate.net |

| Nitration | Benzofuran | Sodium nitrate, Ammonium nitrate | Ultrasonic irradiation | 2-Nitrobenzo[b]furan | researchgate.net |

Mechanisms of Benzofuran Ring Formation and Rearrangements

The synthesis of the 2-phenylbenzofuran (B156813) core can be achieved through various ring-forming strategies, each with its own distinct mechanism.

Cyclodehydration of α-Phenoxy Ketones: A highly efficient method for synthesizing 2-substituted and 2,3-disubstituted benzofurans is the acid-mediated cyclodehydration of α-phenoxy ketones. researchgate.net Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be particularly effective, promoting cyclization under mild conditions to afford 2-phenylbenzofurans in high yields. researchgate.net The mechanism likely involves protonation of the ketone's carbonyl oxygen by the acid, followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the phenolic ring. A subsequent dehydration step then yields the benzofuran ring. researchgate.net

Perkin Rearrangement: While the classic Perkin rearrangement is not suitable for synthesizing 2-substituted benzofurans, a related reaction known as the Perkin (coumarin-benzofuran ring contraction) rearrangement is a powerful method for producing benzofuran-2-carboxylic acids. wikipedia.orgwikipedia.org This reaction involves the treatment of a 3-halocoumarin with a base like sodium hydroxide. nih.govnih.gov The proposed mechanism begins with a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring. nih.gov This generates a phenoxide and a vinyl halide within the same molecule. An intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide center, followed by elimination, leads to the formation of the benzofuran-2-carboxylic acid upon acidification. nih.govnih.gov Microwave-assisted conditions have been shown to dramatically reduce reaction times for this rearrangement from hours to minutes while maintaining high yields. nih.gov

Other Synthetic Routes:

From o-Hydroxystilbenes: 2-Arylbenzofurans can be synthesized via the oxidative cyclization of 2-hydroxystilbenes using iodine(III) reagents like (diacetoxyiodo)benzene. organic-chemistry.org

From 2′-Bromodeoxybenzoins: The reaction of 2′-bromodeoxybenzoins with copper powder in refluxing dimethylacetamide provides a direct route to 2-phenylbenzofurans. rsc.org

Palladium-Catalyzed Reactions: Tandem reactions involving a Pd-catalyzed Heck reaction followed by an oxidative cyclization of 2-hydroxystyrenes with iodobenzenes can also yield 2-phenylbenzofurans. nih.gov

| Synthetic Method | Starting Material(s) | Key Reagents/Conditions | Product Type | Mechanism Highlights | Reference(s) |

| Cyclodehydration | α-Phenoxy ketones | Eaton's reagent, 45°C | 2-Phenylbenzofurans | Intramolecular electrophilic aromatic substitution followed by dehydration. | researchgate.net |

| Perkin Rearrangement | 3-Halocoumarins | NaOH, Ethanol, Microwave (300W) | Benzofuran-2-carboxylic acids | Base-catalyzed lactone ring opening, followed by intramolecular nucleophilic attack of phenoxide on vinyl halide. | nih.govnih.gov |

| Oxidative Cyclization | 2-Hydroxystilbenes | PhI(OAc)₂, Acetonitrile (B52724) | 2-Arylbenzofurans | Iodine(III)-mediated intramolecular cyclization. | organic-chemistry.org |

| Copper-Mediated Cyclization | 2′-Bromodeoxybenzoins | Copper powder, Dimethylacetamide (reflux) | 2-Phenylbenzofurans | Intramolecular Ullmann-type coupling. | rsc.org |

Derivatization via Side-Chain and Substituent Modifications

Further diversification of the this compound structure can be accomplished by modifying its existing substituents or by introducing new ones.

C-H Arylation: Directed C–H functionalization is a powerful tool for derivatization. Using an 8-aminoquinoline (B160924) (8-AQ) directing group attached as an amide at the 5-carboxy position, palladium-catalyzed C–H arylation can be performed at the 4-position of the benzofuran ring. mdpi.com This reaction is compatible with various aryl iodides, including those with electron-donating and some electron-withdrawing groups like esters. mdpi.com The 8-AQ auxiliary can later be removed or converted into other functional groups, such as amides, via transamidation. mdpi.com

Side-Chain Modification on Substituents: Modifications can also be made to the phenyl ring at the 2-position. In related benzodithiophene-based polymers, altering the alkyl side chains on a thienyl group (from 2-ethylhexyl to 2,3-dioctyl) was shown to effectively modulate the electronic properties of the material. researchgate.net Similar strategies could be applied to substituents on the 2-phenyl group of the target molecule to fine-tune its properties.

Wittig Reaction: The Wittig reaction provides a route to modify carbonyl functionalities attached to the benzofuran core. For example, a salicylaldehyde (B1680747) derivative can be converted into a phosphonium (B103445) salt, which then undergoes an intramolecular Wittig reaction with an ester functionality to form the benzofuran ring and a new side chain concurrently. nih.govresearchgate.net This demonstrates how side chains can be constructed as part of the ring formation process.

Based on a comprehensive review of available scientific literature, it is not possible to provide specific experimental spectroscopic data for the compound “this compound” at this time. Searches for detailed ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this exact molecule did not yield discrete results.

While data exists for structurally related compounds—such as isomers with different substituent positions (e.g., 3-carboxylate), different ester groups (e.g., ethyl esters), or additional functional groups (e.g., hydroxyl groups)—extrapolating this information would be scientifically inaccurate. thieme-connect.com Spectroscopic characterization is highly specific to the unique electronic and structural environment of a molecule, and even minor structural changes can lead to significant shifts in spectral data.

Therefore, to maintain scientific accuracy and adhere to the specific scope of the query, an article detailing the advanced spectroscopic and analytical characterization of "this compound" cannot be generated.

Advanced Spectroscopic and Analytical Characterization Methodologies for Benzofuran Esters

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. For benzofuran (B130515) esters, single-crystal X-ray diffraction studies are instrumental in confirming their molecular structures. mdpi.comnih.govnih.gov

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This analysis yields critical data, including bond lengths, bond angles, and torsion angles, which define the molecule's geometry.

In studies of related benzofuran esters, such as 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates, X-ray diffraction analysis has provided detailed structural insights. mdpi.comnih.gov The molecular conformations of these esters are often characterized by the torsion angles between the benzofuran ring, the ester group, and any appended aromatic rings. mdpi.com For instance, the planarity of the ester group relative to the benzofuran and phenyl rings is a key structural feature. mdpi.com

While specific crystallographic data for Methyl 2-phenylbenzofuran-5-carboxylate is not publicly available, the following table presents representative crystal data and refinement parameters for a series of related benzofuran esters, illustrating the type of information obtained from such analyses. mdpi.comnih.govresearchgate.net

Table 1: Representative Crystal Data and Structure Refinement for Benzofuran Esters

| Parameter | Compound 4a (X=H) | Compound 4c (X=CH₃) | Compound 4d (X=OCH₃) |

|---|---|---|---|

| Empirical Formula | C₁₇H₁₂O₄ | C₁₈H₁₄O₄ | C₁₈H₁₄O₅ |

| Formula Weight | 280.27 | 294.29 | 310.29 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 10.339(3) | 10.271(5) | 10.198(5) |

| b (Å) | 8.411(2) | 8.448(4) | 8.455(4) |

| c (Å) | 15.602(4) | 16.649(8) | 17.519(9) |

| **β (°) ** | 101.43(3) | 100.86(3) | 98.63(3) |

| **Volume (ų) ** | 1329.3(6) | 1418.1(12) | 1493.5(13) |

| Z | 4 | 4 | 4 |

| **Calculated Density (g/cm³) ** | 1.400 | 1.378 | 1.380 |

| Reflections Collected | 7748 | 8382 | 8778 |

| Final R indices [I>2σ(I)] | R1 = 0.0460 | R1 = 0.0416 | R1 = 0.0385 |

Data derived from a study on 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of synthesized compounds like this compound. The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. nih.govacs.orgresearchgate.net

For benzofuran esters, reversed-phase HPLC (RP-HPLC) is a commonly employed method. journalijcar.orgnih.gov In this mode, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). journalijcar.orgturkjps.org A gradient elution, where the composition of the mobile phase is varied over time, is often used to achieve optimal separation of the main compound from any impurities. nih.govsemanticscholar.org Detection is commonly performed using a UV-Vis detector, as the aromatic nature of benzofurans results in strong UV absorbance. journalijcar.orgnih.gov

The purity of the compound is determined by integrating the area of the peaks in the resulting chromatogram. In a pure sample, a single major peak corresponding to the target compound should be observed. The presence of other peaks indicates impurities, and their relative peak areas can be used to quantify the purity level, often expressed as a percentage. A validated HPLC method ensures accuracy, precision, and linearity over a specified concentration range. journalijcar.org

Table 2: Typical HPLC Parameters for the Analysis of Aromatic Esters

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) journalijcar.org |

| Mobile Phase | A: Water with 0.1% acid (e.g., Acetic or Phosphoric Acid) journalijcar.orgnih.gov B: Acetonitrile or Methanol turkjps.orgnih.gov |

| Elution Mode | Gradient or Isocratic turkjps.orgsemanticscholar.org |

| Flow Rate | 0.8 - 1.5 mL/min journalijcar.orgnih.gov |

| Column Temperature | 25 - 40 °C |

| Detection | UV at a specific wavelength (e.g., 254 nm or 268 nm) semanticscholar.orgnih.gov |

| Injection Volume | 10 - 20 µL |

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method is crucial for validating the stoichiometry of a newly synthesized compound, such as this compound, by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed chemical formula.

The analysis is performed using an elemental analyzer, which involves the complete combustion of a small, precisely weighed amount of the sample in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified by a detector. From these quantities, the percentage of each element in the original sample is calculated.

For a pure sample of this compound (C₁₆H₁₂O₃), the theoretical elemental composition can be calculated. The experimental results from elemental analysis should agree with these theoretical values within a narrow margin of error (typically ±0.4%), thereby confirming the empirical formula of the compound. researchgate.net This validation provides strong evidence that the correct product has been synthesized with a high degree of purity.

Table 3: Representative Elemental Analysis Data for Benzofuran Derivatives

| Compound Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|

| C₁₄H₁₅NO₅ researchgate.net | Calculated | 60.64 | 5.45 | 5.05 |

| Found | 60.04 | 4.53 | 4.81 | |

| C₂₀H₂₁ClO₃ | Calculated | 69.66 | 6.14 | - |

| Found | 69.49 | 5.85 | - | |

| C₁₇H₁₆O₃ | Calculated | 76.10 | 6.01 | - |

| Found | 75.81 | 5.78 | - |

Data derived from studies on various benzofuran derivatives. researchgate.net

Computational Chemistry and Theoretical Studies of Methyl 2 Phenylbenzofuran 5 Carboxylate and Benzofuran Scaffolds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the physicochemical properties of molecules. physchemres.org It offers a balance between accuracy and computational cost, making it suitable for analyzing relatively large systems like benzofuran (B130515) derivatives. physchemres.orgnih.gov DFT calculations are used to determine optimized geometries, electronic structures, and vibrational frequencies, providing a detailed picture of the molecule at the atomic level. nih.govresearchgate.net

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of a molecule, which corresponds to a minimum on the potential energy surface. researchgate.net This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy of the system is minimized. physchemres.org

For benzofuran derivatives, DFT methods, often using functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to achieve this. nih.govrsc.orgsci-hub.se The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, in a study of 2-phenylbenzofuran (B156813), the dihedral angle between the benzofuran and phenyl rings was calculated to be nearly planar, indicating significant conjugation between the two ring systems. physchemres.org The accuracy of these calculations is often validated by comparing the theoretical parameters with experimental data obtained from X-ray crystallography, with studies showing good agreement between the two. physchemres.orgresearchgate.net

Table 1: Comparison of Selected Calculated and Experimental Geometric Parameters for 1-benzofuran-2-carboxylic acid Data derived from DFT (B3LYP) calculations and X-ray diffraction analysis.

| Parameter | Bond | Calculated Value (Å) | Experimental Value (Å) |

| Bond Length | C14-O15 | 1.229 | 1.252 |

| Bond Length | C14-O16 | 1.365 | 1.278 |

| Bond Length | C14-C7 | 1.466 | 1.457 |

Source: Adapted from research on 1-benzofuran-2-carboxylic acid. researchgate.net

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. schrodinger.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nankai.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.comhuji.ac.il

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the ground state. scielo.org.mx For 2-phenylbenzofuran derivatives, the HOMO is typically localized on the electron-rich benzofuran ring system, while the LUMO may be distributed across the entire conjugated π-system. nih.govnankai.edu.cn The nature and position of substituents on the benzofuran scaffold can significantly tune the HOMO-LUMO gap. nankai.edu.cn

Natural Population Analysis (NPA) is used to calculate the distribution of electron density, assigning partial charges (natural charges) to each atom in the molecule. scielo.org.mx This information helps in understanding the electrostatic interactions and reactivity of different parts of the molecule.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected Benzofuran Derivatives Calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 |

| (2-hydroxy-5-methylphenyl) phenyl methanone (B1245722) derivative | -6.275 | -1.880 | 4.395 |

| Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H) carboxylate | - | - | 5.81 |

Source: Data compiled from various computational studies. nih.govresearchgate.netscielo.org.mx

Vibrational analysis is performed on the optimized molecular geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. esisresearch.org Theoretical vibrational frequencies are calculated using DFT, and the results are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net

This analysis is a powerful tool for structural elucidation. By comparing the calculated vibrational modes with the bands observed in experimental FT-IR and FT-Raman spectra, chemists can confidently assign specific spectral features to the vibrations of particular functional groups, such as C=O stretches, C-O-C stretches of the furan (B31954) ring, and aromatic C-H bends. esisresearch.org Studies on benzoxazole (B165842) derivatives, which are structurally related to benzofurans, demonstrate the utility of this approach in confirming molecular structure. esisresearch.orgresearchgate.net

Quantum Chemical Descriptors and Advanced Properties

Beyond basic structural and electronic properties, computational chemistry provides a suite of advanced descriptors that offer deeper insights into molecular behavior.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's surface and color-coded to indicate different electrostatic potential values. MEP analysis is invaluable for predicting a molecule's reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.gov Intermediate potential regions are colored green. For benzofuran derivatives, MEP maps can highlight the reactivity of the carbonyl oxygen, the furan oxygen, and specific regions of the aromatic rings. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds). uni-muenchen.dewisc.edu This method provides a detailed understanding of intramolecular bonding and charge transfer (hyperconjugation) interactions. rsc.orgaimspress.com

NBO analysis quantifies the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. aimspress.com A larger E(2) value indicates a stronger interaction. These interactions, such as the delocalization of a lone pair (LP) from an oxygen atom into an adjacent anti-bonding orbital (σ* or π*), are crucial for understanding the molecule's stability, geometry, and electronic properties. aimspress.com For example, NBO analysis can reveal the specific donor-acceptor interactions that contribute to the planarity and stability of the 2-phenylbenzofuran scaffold. uni-muenchen.de

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Dication Magnesium Complex Example Illustrative data from NBO analysis on a metal complex to show typical outputs.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | LP* (Mg) | 22.67 |

| LP (O) | LP* (Mg) | 22.67 |

Source: Adapted from a study on [Mg(H2O)6]2+ to illustrate the concept. aimspress.com

Hyperpolarizability and Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules, particularly those with extended π-conjugated systems, is a significant area of materials science research. Benzofuran derivatives, including structures related to methyl 2-phenylbenzofuran-5-carboxylate, have been identified as promising candidates for NLO applications. jetir.org The NLO response in these molecules arises from the interaction of the electric field of intense light with the molecule's electron cloud, leading to a distortion that can be described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Density Functional Theory (DFT) calculations are a primary tool for predicting the NLO properties of these compounds. For a series of 2-phenylbenzofuran derivatives, DFT studies at the GGA-PBE/6-31G(d,p) level of theory have been conducted to evaluate their first-order hyperpolarizability (β). physchemres.orgresearchgate.net The calculated values for these derivatives were found to range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating that they possess significant NLO properties. physchemres.orgresearchgate.netresearcher.life The magnitude of the hyperpolarizability is influenced by the nature and position of substituent groups on the benzofuran and phenyl rings, which can modulate the intramolecular charge transfer characteristics of the molecule. A lower frontier molecular orbital energy gap (HOMO-LUMO gap) and a higher dipole moment are generally indicative of a larger hyperpolarizability and a more pronounced NLO response. researchgate.net

The significant NLO response in these molecules is attributed to the movement of the π-electron cloud from donor to acceptor moieties within the molecular structure. researchgate.net This intramolecular charge transfer is a key factor in enhancing the second-order NLO susceptibility. The promising hyperpolarizability values of 2-phenylbenzofuran derivatives suggest their potential for use in the development of advanced optoelectronic materials. physchemres.orgresearchgate.net

| Compound Class | Computational Method | First-Order Hyperpolarizability (β) Range (x 10⁻³⁰ esu) |

| 2-Phenylbenzofuran Derivatives | GGA-PBE/6-31G(d,p) | 4.00 - 43.57 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. nih.govnih.gov For benzofuran scaffolds, including derivatives of this compound, QSAR studies are employed to predict their biological activities and to guide the design of new compounds with enhanced properties.

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. youtube.com A multiple linear regression model is often used to correlate these descriptors with the observed activity. researchgate.net

For 2-phenylbenzofuran derivatives, QSAR studies have been performed using quantum chemical descriptors to understand the relationship between their physicochemical parameters and biological activities. researchgate.netresearcher.life The statistical quality of the developed QSAR models is assessed using parameters like the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validation coefficient (R²cv). researchgate.net A robust and predictive QSAR model can then be used to estimate the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The descriptors involved in the QSAR model can also provide insights into the structural features that are crucial for the compound's activity. nih.gov

Computational Derivation of Physicochemical Descriptors

The foundation of any QSAR model lies in the accurate calculation of molecular descriptors. For this compound and related benzofurans, these descriptors are typically derived using computational chemistry methods, such as Density Functional Theory (DFT). biolscigroup.us These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. researchgate.net

Electronic descriptors are particularly important for understanding the reactivity and interaction potential of a molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. biolscigroup.us For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

Other important physicochemical descriptors that can be computationally derived include:

Octanol-water partition coefficient (log P): A measure of the molecule's hydrophobicity.

Hydration energy: The energy released when a molecule is hydrated, providing insight into its solubility in aqueous environments.

Molar refractivity: A steric descriptor related to the volume occupied by the molecule. researchgate.net

Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes. researchgate.net

The selection of appropriate descriptors is crucial for building a meaningful QSAR model. biolscigroup.us

| Descriptor Category | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Polarity, Electrostatic interactions |

| Hydrophobic | log P, Hydration energy | Membrane permeability, Solubility |

| Steric | Molar refractivity, Molecular volume | Receptor binding, Molecular size and shape |

| Topological | Topological Polar Surface Area (TPSA) | Drug transport, Bioavailability |

Molecular Docking for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in formulating hypotheses about the ligand-receptor interactions at a molecular level. For derivatives of the 2-phenylbenzofuran scaffold, molecular docking studies have been conducted to elucidate their potential as enzyme inhibitors.

One notable example is the docking of 2-phenyl-benzofuran-3-carboxamide derivatives into the active site of Staphylococcus aureus Sortase A (SrtA), a key enzyme involved in bacterial virulence. nih.gov These studies have shown that the benzofuran derivatives can adopt a binding mode similar to the natural substrate, LPXTG. nih.govresearchgate.net The interactions stabilizing the ligand-receptor complex often include hydrogen bonds with key amino acid residues in the active site, such as Cys184, Trp194, and Arg197. nih.govresearchgate.net

Similarly, molecular docking has been employed to investigate the interaction of 5-acetyl-2-aryl-6-hydroxybenzofurans with α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), two enzymes linked to type 2 diabetes. nih.gov The initial coordinates for the ligands in these studies are often generated using molecular modeling software, and then programs like AutoDock are used to perform the docking calculations. nih.gov The results of these studies, often summarized by a docking score or binding energy, help to rationalize the observed biological activities and guide the design of more potent inhibitors.

| Ligand | Target Protein | Key Interacting Residues | Reference |

| 2-phenyl-benzofuran-3-carboxamide derivative (Ia-22) | S. aureus Sortase A (PDB: 2KID) | Cys184, Trp194, Arg197 | nih.govresearchgate.net |

| 5-acetyl-2-aryl-6-hydroxybenzofurans | α-glucosidase, PTP1B | Not specified | nih.gov |

Analysis of Intramolecular and Intermolecular Interactions

The biological activity and physicochemical properties of this compound and related compounds are governed by a complex interplay of intramolecular and intermolecular interactions.

Intramolecular Interactions: The conformation and electronic properties of the benzofuran scaffold are influenced by intramolecular interactions. Computational studies have indicated that 2-phenylbenzofuran possesses a pseudo-planar geometry. physchemres.org The dihedral angle between the benzofuran ring system and the 2-phenyl substituent is a critical conformational parameter that can affect the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule. The nature and position of substituents can also lead to intramolecular hydrogen bonding, which can further influence the molecule's shape and reactivity.

Intermolecular Interactions: These are the forces that govern how a molecule interacts with its environment, including solvent molecules and biological receptors. For benzofuran derivatives, key intermolecular interactions include:

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as hydroxyl or carbonyl groups, allows for the formation of strong, directional interactions with receptor sites. nih.gov

π-π Stacking: The aromatic nature of the benzofuran and phenyl rings facilitates π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein's binding pocket.

Hydrophobic Interactions: The nonpolar regions of the molecule can engage in favorable hydrophobic interactions with nonpolar pockets of a receptor, contributing to binding affinity.

The analysis of these interactions, often aided by molecular docking and other computational methods, is crucial for understanding the structure-activity relationships and for the rational design of new benzofuran-based molecules with desired properties. nih.govnih.gov

Structure Activity Relationships Sar in Benzofuran Derivatives: a Theoretical and Mechanistic Perspective

Impact of Substituent Position on Electronic and Steric Properties

The location of substituents on the benzofuran (B130515) scaffold is a critical determinant of a derivative's biological activity and chemical properties. nih.gov Introducing substituents at specific positions results in new derivatives with unique structural characteristics that can lead to valuable therapeutic applications. nih.gov The substitution pattern influences both steric hindrance, which can affect binding to biological targets, and the electronic nature of the molecule, which governs its reactivity and stability.

Research into the anticancer properties of benzofuran derivatives has highlighted the importance of substituent placement. For instance, substitutions at the C-2 position of the benzofuran ring are often considered crucial for cytotoxic activity. nih.gov However, the nature of this substituent is key; a study on derivatives with osteoblast-promoting activity found that introducing a bulky methyl group at the 2-position weakened the activity compared to the unsubstituted analogue, suggesting that a larger group could interfere with the interaction with a target protein. jst.go.jp

The benzene (B151609) ring of the benzofuran core (positions 4, 5, 6, and 7) also presents critical sites for modification. In the development of osteogenic compounds, the introduction of an electron-withdrawing halogen or nitrile group at the 5-position resulted in moderate activity, whereas the unsubstituted analog was inactive. jst.go.jp Conversely, placing a strong electron-withdrawing trifluoromethyl group at the same position reduced activity, indicating that a delicate electronic balance is required. jst.go.jp Ionizable groups like amino or carboxyl functions at the 5-position have been shown to markedly reduce osteoblastogenic activity. jst.go.jp

For 2-phenylbenzofuran (B156813) derivatives, the substitution pattern on the C-2 phenyl ring is equally significant. In the context of anticancer activity, halogen substitution on this phenyl ring is often beneficial. nih.gov Studies have emphasized that the position of the halogen atom significantly influences cytotoxic effects, with maximum activity frequently observed when the halogen is at the para position of the phenyl ring. nih.gov The effect of substitution position has also been studied in host materials for organic light-emitting diodes (OLEDs), where modifying the attachment points of carbazole (B46965) moieties on a dibenzofuran (B1670420) core significantly altered the material's charge transport properties. mdpi.com

Table 1: Effect of Substituent Position on the Activity of Benzofuran Derivatives

| Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| C-2 | Bulky Alkyl (e.g., Methyl) | Decreased osteoblastogenic activity, likely due to steric hindrance. | jst.go.jp |

| C-2 | Ester or Heterocyclic Rings | Considered crucial for general cytotoxic activity. | nih.gov |

| C-3 | Bromine (on a methyl group) | Remarkable cytotoxic activity against specific leukemia cell lines. | nih.gov |

| C-5 | Halogen (e.g., Chloro) | Enhanced osteoblastogenic activity. | jst.go.jp |

| C-5 | Nitrile | Moderate osteoblastogenic activity. | jst.go.jp |

| C-5 | Trifluoromethyl | Reduced osteoblastogenic activity. | jst.go.jp |

| C-5 | Carbamoyl | Markedly increased osteoblastogenic activity. | jst.go.jp |

| C-2 Phenyl Ring | Halogen (at para position) | Maximum cytotoxic activity observed. | nih.gov |

Electronic Effects of Substituents on Benzofuran Reactivity and Stability

The electronic nature of substituents profoundly influences the reactivity and stability of the benzofuran ring system. The benzofuran ring is susceptible to electrophilic substitution reactions, with a general preference for substitution at the C-2 position, followed by the C-3 position. chemicalbook.com This preference is dictated by the electron density distribution across the heterocyclic ring.

The presence of electron-donating groups (EDGs) on the benzofuran scaffold or its precursors generally enhances reactivity in many synthetic transformations. Multiple studies on the synthesis of benzofuran derivatives have observed that substrates bearing EDGs tend to provide higher yields of the target molecules. acs.orgnih.gov For example, in rhodium-mediated catalysis for benzofuran synthesis, substrates with electron-donating substituents gave high yields. nih.gov Similarly, when using electron-donating substituted salicylaldehydes as precursors, high yields of the corresponding benzofurans were achieved. acs.orgnih.gov This suggests that EDGs stabilize the intermediates formed during the reaction, thereby facilitating the cyclization process.

Conversely, electron-withdrawing groups (EWGs) typically have the opposite effect. In several synthetic routes, the presence of EWGs on the phenyl ring was found to diminish the yield of the final benzofuran derivatives. acs.orgnih.gov This decreased reactivity can be attributed to the deactivation of the ring system towards electrophilic attack or other key bond-forming steps.

Theoretical studies provide quantitative insight into these electronic effects. The introduction of different substituents can modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a study on benzofuran derivatives for use as fluorescent probes, converting an amino group (-NH2, an EDG) to a nitro group (-NO2, a strong EWG) resulted in a reduction of the HOMO-LUMO energy gap. nih.gov A smaller energy gap generally implies greater polarizability and higher chemical reactivity.

Table 2: Influence of Substituent Electronic Nature on Benzofuran Synthesis Yield

| Substituent Type | General Effect on Reaction Yield | Probable Reason | Reference |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases Yield | Stabilization of electron-deficient transition states/intermediates. | acs.orgnih.gov |

| Electron-Withdrawing Group (EWG) | Decreases Yield | Destabilization of electron-deficient transition states/intermediates. | acs.orgnih.gov |

Conformational Analysis and Torsional Effects in Benzofuran Systems

Computational studies using Density Functional Theory (DFT) have been employed to analyze the conformational preferences of 2-phenylbenzofuran derivatives. nih.govrsc.org These analyses involve calculating the potential energy as a function of the dihedral angle (θ2, defined by atoms C3–C2–C1′–C2′). For several 2-phenylbenzofuran derivatives, the global minimum energy conformer is found when the phenyl ring and the benzofuran system are coplanar (dihedral angle of 0° or 180°). nih.gov

The energy barrier for rotation provides insight into the molecule's conformational flexibility. For a set of 2-phenylbenzofuran derivatives, the conformational barriers peaked at dihedral angles of approximately ±90°, with interconversion energies calculated to be between 5.45 and 5.53 kcal/mol relative to the most stable planar conformers. nih.gov This indicates a significant energy cost to rotating the phenyl ring into a perpendicular orientation, suggesting a strong preference for planar or near-planar conformations that maximize π-system conjugation. The specific substituents on either ring system can further influence these rotational barriers and the relative stability of different conformers.

Table 3: Conformational Energy Profile of Unsubstituted 2-Phenylbenzofuran

| Conformational Feature | Dihedral Angle (θ₂) | Relative Energy (kcal/mol) | Note | Reference |

|---|---|---|---|---|

| Global Minimum | 0° / 180° | 0.0 | Planar conformation is most stable. | nih.gov |

| Rotational Barrier | ±90° | ~5.5 | Represents the transition state for rotation. | nih.gov |

Theoretical Insights from Systematic Structural Modifications

Theoretical and computational chemistry offers powerful tools for systematically investigating the SAR of benzofuran derivatives. By performing in silico modifications to a parent structure, researchers can predict how changes will affect various chemical and physical properties, providing a rational basis for synthetic efforts. researchgate.net

Quantum computational approaches, particularly DFT, have been successfully used to shed light on the mechanistic aspects of the properties of 2-phenylbenzofuran derivatives. nih.govrsc.org A comprehensive analysis of structural and electronic descriptors can be used to forecast properties like radical scavenging capacity. nih.gov For example, thermodynamic parameters such as the O-H bond dissociation enthalpy (BDE) can be calculated to predict antioxidant activity, which is often consistent with the hydrogen atom transfer (HAT) mechanism. rsc.org Such studies have proposed that specific substitutions, like a 4'-hydroxyl group on the C-2 phenyl ring, can lead to superior antioxidant potential. rsc.org

Furthermore, theoretical models can explain the reactivity and regioselectivity observed in experiments. The analysis of local ionization energy and electrostatic potential surfaces can reveal the most likely sites for electrophilic attack. sciencepub.net For benzofuran systems, these calculations can confirm why electrophilic substitution often occurs via an addition-elimination mechanism at the C2=C3 double bond. sciencepub.net

Synthesis and Characterization of Novel Methyl 2 Phenylbenzofuran 5 Carboxylate Derivatives and Analogs

Design Principles for Targeted Chemical Modifications of Benzofuran-5-carboxylates

The design of novel derivatives based on the benzofuran-5-carboxylate framework is primarily driven by the objective of enhancing or modulating biological activity. Benzofurans are fundamental structural units in a wide range of biologically active natural and synthetic compounds, known to possess anticancer, antimicrobial, and anti-inflammatory properties. Modifications are therefore not random, but are targeted to key positions on the molecule to systematically probe structure-activity relationships (SAR).

The core design principles involve:

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Functional Group Modification: Introducing, removing, or altering functional groups to influence solubility, hydrogen bonding capacity, and electronic distribution. For example, hydroxyl groups are often introduced to the 2-phenyl ring to enhance interaction with biological targets. nih.gov

Scaffold Hopping and Decoration: Maintaining the core benzofuran (B130515) structure while altering substituents at various positions to explore new chemical space and identify key interaction points with target biomolecules. sciforum.net

The ultimate goal is to optimize the molecule's interaction with a specific biological target, such as an enzyme active site. nih.govresearchgate.net Computational methods are increasingly used to guide these design principles by predicting how structural changes will affect binding affinity and molecular properties. sciforum.netnih.gov

Strategies for Systematic Chemical Modification at Key Positions (e.g., phenyl ring, benzofuran core, ester moiety)

The methyl 2-phenylbenzofuran-5-carboxylate structure offers three primary regions for systematic chemical modification: the C2-phenyl ring, the fused benzofuran core, and the C5-ester moiety.

Modification of the Phenyl Ring: Substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the entire molecule. Common modifications include the addition of hydroxyl, methoxy, or halogen groups. nih.govresearchgate.net These changes can significantly influence the molecule's ability to interact with biological targets.

Modification of the Benzofuran Core: The benzofuran nucleus itself can be functionalized at various positions. For example, the C3 position can be arylated, and other positions on the benzene (B151609) ring portion of the core can undergo reactions like acetylation or halogenation. tandfonline.comrsc.org

Modification of the Ester Moiety: The methyl ester at the C5 position is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides and hydrazides. This allows for the introduction of diverse functional groups to probe for new interactions and alter the compound's polarity and solubility. tandfonline.comresearchgate.net

The following table summarizes common synthetic strategies for modifying the benzofuran scaffold.

| Position | Modification Strategy | Reagents/Conditions | Product | Reference |

| Ester Moiety (C5) | Hydrolysis | 2 M NaOH, Ethanol, heat | Carboxylic Acid | tandfonline.com |

| Ester Moiety (C2) | Conversion to Hydrazide | Hydrazine Hydrate, Ethanol | Carbohydrazide | researchgate.net |

| Benzofuran Core (C6) | Acetylation | Acetic Anhydride, H₂SO₄ | 6-acetyl derivative | tandfonline.com |

| Benzofuran Core (C3) | C-H Arylation | Aryl Iodide, Pd(OAc)₂, Ag₂CO₃ | 3-aryl derivative | rsc.org |

| Benzofuran Core | Conversion to Amide | 1. Boc₂O, DMAP; 2. Amine | Carboxamide | rsc.org |

Note: The table provides examples of modifications on the broader benzofuran scaffold that are applicable to the target compound.

Spectroscopic Characterization of Newly Synthesized Derivatives

The structural elucidation of newly synthesized this compound derivatives is accomplished through a combination of modern spectroscopic techniques. These methods provide unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for characterizing these derivatives. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the molecular framework. For instance, the protons of the benzofuran and phenyl rings typically appear in the aromatic region (δ 7.0-8.0 ppm), while the methyl ester protons are found further upfield.

Interactive Table: Representative ¹H-NMR Spectroscopic Data This table shows typical chemical shifts for protons in related benzofuran structures.

| Compound | Proton | Chemical Shift (δ, ppm) | Reference |

| Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | Ar-H | 7.10 (s, 1H) | tandfonline.com |

| -COOCH₃ | 3.95 (s, 3H) | tandfonline.com | |

| -OCH₃ | 3.94 (s, 3H), 3.95 (s, 3H) | tandfonline.com | |

| -COCH₃ | 2.73 (s, 3H) | tandfonline.com | |

| -CH₃ | 2.55 (s, 3H) | tandfonline.com | |

| 5-Methoxy-2-phenylbenzofuran | Ar-H | 7.86 (m, 2H), 7.44 (dd, 3H), 7.36 (t, 1H), 7.06 (d, 1H), 6.98 (s, 1H), 6.91 (dd, 1H) | tandfonline.com |

| -OCH₃ | 3.88 (s, 3H) | tandfonline.com |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band around 1706 cm⁻¹ is characteristic of the ester carbonyl (C=O) group. researchgate.net Other vibrations can confirm the presence of C-O bonds of the furan (B31954) ring and the ester, as well as aromatic C-H and C=C bonds.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds. The experimentally found m/z value is compared to the calculated value for the proposed structure, providing strong evidence for its identity. tandfonline.com

X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. nih.govresearchgate.net This technique elucidates bond lengths, bond angles, and the conformation of the molecule in the solid state, offering unparalleled structural detail. physchemres.org

Computational Evaluation of Derived Structural Architectures

In conjunction with experimental work, computational methods are powerful tools for evaluating the structural architectures of newly designed this compound analogs. These in silico techniques provide insight into molecular properties and potential biological interactions, helping to rationalize experimental findings and guide future design efforts.

Molecular Docking: Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govsciforum.net For 2-phenylbenzofuran (B156813) derivatives, docking studies are performed to understand how different substituents on the phenyl ring or benzofuran core influence binding to enzyme active sites, such as cholinesterases or sortase A. nih.govresearchgate.nettandfonline.com These studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the compound, thereby explaining structure-activity relationships observed experimentally. sciforum.netsciforum.net

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and geometric properties of the molecules. researchgate.net These calculations can determine the most stable conformation (geometry optimization), molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The dihedral angle between the benzofuran and phenyl rings, for example, can be calculated to understand the planarity of the molecule. researchgate.net DFT studies have been used to explore the antioxidant potential of 2-phenylbenzofuran derivatives by calculating bond dissociation enthalpies (BDE), which is relevant to mechanisms like hydrogen atom transfer (HAT). rsc.orgresearchgate.net

The combination of these computational approaches allows for a comprehensive evaluation of derived structures, linking their three-dimensional and electronic properties to their potential function.

Future Research Directions in Methyl 2 Phenylbenzofuran 5 Carboxylate and Benzofuran Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of 2-arylbenzofurans, the core structure of Methyl 2-phenylbenzofuran-5-carboxylate, has been dominated by palladium-catalyzed cross-coupling reactions. nih.govacs.org A common and effective method involves the Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization. acs.orgrsc.org While effective, these methods often rely on expensive catalysts, and sometimes harsh reaction conditions, prompting a shift towards more sustainable approaches.

Future research will likely focus on the development of "green" synthetic strategies. This includes the use of more abundant and less toxic metal catalysts, such as copper and nickel, which have already shown promise in the synthesis of benzofuran (B130515) derivatives. acs.orgacs.org Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, is a key area of interest. acs.org These methods improve efficiency by reducing the need for purification of intermediates and minimizing solvent waste.

The exploration of visible-light-promoted reactions represents another frontier in sustainable benzofuran synthesis. Photocatalysis can enable reactions to proceed under mild conditions without the need for high temperatures, often utilizing atom-economical pathways. nih.gov For instance, visible-light-induced cyclization of 1,6-enynes has been reported for the synthesis of functionalized benzofurans. nih.gov

A summary of innovative and sustainable synthetic approaches for benzofuran synthesis is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed C-H Arylation | Direct functionalization of the benzofuran core. nih.gov | Reduces the need for pre-functionalized starting materials. |

| Copper-Catalyzed Synthesis | Utilizes a more abundant and cheaper metal catalyst. acs.orgacs.org | Lower cost and reduced environmental impact. |

| One-Pot Reactions | Combines multiple synthetic steps into a single operation. acs.org | Increased efficiency, reduced waste. |

| Visible-Light Photocatalysis | Employs light as an energy source to drive reactions. nih.gov | Mild reaction conditions, potential for novel reactivity. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. | Faster reaction times, often leading to higher yields. |

In-Depth Mechanistic Studies of Complex Benzofuran Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For palladium-catalyzed benzofuran syntheses, the mechanism is generally understood to involve a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. rsc.org The Sonogashira coupling, for example, proceeds through a well-established palladium and copper co-catalyzed mechanism. rsc.org

However, for more complex transformations and for reactions involving less common catalysts, the mechanisms are often less clear. Future research should employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to elucidate the intricate details of these reaction pathways. For instance, understanding the precise mechanism of C-H activation and functionalization on the benzofuran ring system can lead to the development of more selective and efficient synthetic methods.

Detailed mechanistic studies could also uncover novel reactivity. For example, a deeper understanding of the electronic effects of substituents on the benzofuran core, such as the carboxylate group in this compound, could lead to the discovery of new, selective functionalization reactions.

Advancement and Refinement of Computational Models for Benzofuran Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic structure, properties, and reactivity of molecules. nih.govnih.gov For 2-phenylbenzofuran (B156813) derivatives, DFT calculations have been used to investigate their antioxidant properties by calculating parameters such as bond dissociation enthalpies (BDE) and ionization potentials. nih.govnih.gov These studies have provided valuable insights into the structure-activity relationships of these compounds.

Future research in this area should focus on developing more accurate and predictive computational models. This could involve the use of higher levels of theory and more sophisticated solvent models to better simulate experimental conditions. Furthermore, computational models can be refined to more accurately predict spectroscopic properties, such as NMR and UV-Vis spectra, which would be invaluable for the characterization of new benzofuran derivatives.

A key area for advancement is the use of computational models to predict the regioselectivity of reactions. For example, in the electrophilic substitution of benzofurans, computational analysis of the stability of reaction intermediates (sigma complexes) can help to explain and predict the preferred position of attack. stackexchange.comechemi.com Refining these models for substituted benzofurans like this compound will be crucial for predicting their reactivity.

Exploration of Novel Chemical Reactivity Profiles and Catalytic Applications

The benzofuran scaffold is known to undergo a variety of chemical transformations. The reactivity of this compound will be influenced by the interplay of the electron-rich benzofuran ring, the phenyl substituent, and the electron-withdrawing methyl carboxylate group.

Future research should explore the untapped reactivity of this and related compounds. This could include investigating novel cycloaddition reactions, photocatalyzed transformations, and late-stage functionalization reactions. rsc.org For instance, the benzofuran ring can participate in photochemical dimerization reactions. rsc.org

The potential for this compound and its derivatives to act as catalysts themselves is another exciting avenue of research. The unique electronic properties of the benzofuran core could be harnessed to develop novel organocatalysts for a range of organic transformations. Furthermore, the functional groups on the molecule could serve as handles for the attachment of metal catalysts, leading to new hybrid catalytic systems. The development of benzofuran-based ligands for transition metal catalysis is also a promising area, with potential applications in cross-coupling and other important reactions.

The exploration of the biological activities of novel benzofuran derivatives remains a significant driver of research, with applications in medicinal chemistry for the development of new therapeutic agents. nih.gov

Q & A

Q. What are the common synthetic routes for Methyl 2-phenylbenzofuran-5-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via cyclization reactions. For example, benzofuran derivatives can be prepared using acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. A notable method involves using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature to achieve high yields . Optimization includes solvent selection (polar aprotic solvents enhance cyclization efficiency) and catalyst screening (e.g., Lewis acids like FeCl₃ for regioselectivity).

Key Reaction Parameters :

| Parameter | Typical Range/Example | Impact on Yield/Selectivity |

|---|---|---|

| Solvent | HFIP, DCM, THF | HFIP improves cyclization |

| Catalyst | DDQ, FeCl₃, H₂SO₄ | DDQ enhances oxidation |

| Temperature | RT to 80°C | Higher temps accelerate kinetics |

| Reaction Time | 4–24 hours | Longer times improve yield |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

Q. What are the challenges in achieving regioselectivity during benzofuran ring formation?

Regioselectivity depends on substituent positioning and electronic effects. For example, electron-donating groups (e.g., methoxy) at the para position of phenolic precursors direct cyclization to the ortho position. Steric hindrance from bulky groups (e.g., phenyl) may require tailored catalysts like FeCl₃ to mitigate side reactions .

Advanced Research Questions

Q. How can conflicting NMR data for benzofuran derivatives be resolved?

Contradictions in NMR assignments often arise from dynamic effects or overlapping signals. Solutions include:

- 2D NMR (COSY, NOESY) : To map coupling networks and spatial proximity of protons.

- Variable Temperature NMR : Resolves overlapping peaks by altering rotational barriers (e.g., ester group conformers) .

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated in spirobenzofuran systems .

Q. What strategies improve catalytic efficiency in large-scale synthesis?

Advanced optimization involves:

- Solvent Engineering : HFIP increases reaction rates via hydrogen-bond stabilization of intermediates .

- Flow Chemistry : Enhances heat/mass transfer, reducing side products in exothermic steps.

- Heterogeneous Catalysts : Recyclable materials like zeolite-supported acids reduce waste .

Catalytic Performance Comparison :

| Catalyst | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| DDQ | HFIP | 85 | 92 |

| FeCl₃ | DCM | 78 | 88 |

| H₂SO₄ | THF | 65 | 75 |

Q. How is computational chemistry applied to predict reactivity or biological activity?

- DFT Calculations : Model transition states to predict cyclization pathways (e.g., Fukui indices for electrophilic attack sites) .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes inhibited by benzofuran esters) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.